molecular formula C30H26N4O B2798771 N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide CAS No. 337483-27-9

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

Cat. No. B2798771
CAS RN: 337483-27-9
M. Wt: 458.565
InChI Key: NHDKASLUWAJFES-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide, also known as DM-PQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DM-PQA belongs to the class of quinazoline derivatives and has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant properties.

Scientific Research Applications

Synthesis and Anticonvulsant Activity

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide and its derivatives have been synthesized and evaluated for their anticonvulsant activities. Research has shown that these compounds, including similar benzamide analogues, demonstrate significant anticonvulsant properties, often superior to phenytoin in maximal electroshock seizure tests. Interestingly, these compounds have shown varying degrees of efficacy and protective indices, particularly noting differences in administration routes, showcasing their potential as anticonvulsant agents (Lambert et al., 1995).

Antimicrobial Activities

The quinazolin-2-yl)amino]benzamide framework has been explored for antimicrobial activities as well. Compounds derived from this chemical structure, including those with modifications on the quinazoline moiety, have been assessed against various bacterial and fungal strains. For instance, derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as antimicrobial agents (Patel & Shaikh, 2011).

Chemical Transformations and Derivative Synthesis

The versatility of N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide in chemical transformations has been explored to synthesize a range of heterocyclic compounds. These studies demonstrate the compound's reactivity and the possibility to create a diverse set of derivatives with potential biological activities. The synthesis of new compounds through reactions involving amino groups and the creation of N-acyl derivatives and substituted quinazolines are examples of such transformations, indicating the compound's utility in medicinal chemistry research (Harutyunyan et al., 2020).

Potential Antitumor Agents

Investigations into the antitumor potential of quinazolin-2-yl)amino]benzamide derivatives have been conducted, with some derivatives showing significant potency against human cell lines. This research suggests the potential application of these compounds in developing new antitumor therapies, with specific derivatives exhibiting promising results against colon carcinoma and hepatocellular carcinoma cell lines, underscoring the importance of quinazoline derivatives in cancer research (Al-Romaizan et al., 2019).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O/c1-19-12-17-26-25(18-19)28(22-10-5-4-6-11-22)34-30(32-26)31-24-15-13-23(14-16-24)29(35)33-27-20(2)8-7-9-21(27)3/h4-18H,1-3H3,(H,33,35)(H,31,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDKASLUWAJFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=C(C=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide

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